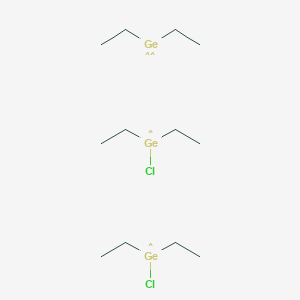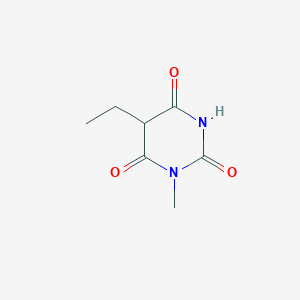![molecular formula C26H46O4 B14641863 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate CAS No. 55821-40-4](/img/structure/B14641863.png)
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is an organic compound characterized by its complex structure, which includes two cyclohexyl rings substituted with methyl and isopropyl groups, connected by a hexanedioate (adipate) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 5-methyl-2-(propan-2-yl)cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The cyclohexyl rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexyl derivatives.
Applications De Recherche Scientifique
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of adipic acid, commonly used as a plasticizer.
Diisodecyl adipate: Used in similar applications as a plasticizer and lubricant.
Bis(2-methylpropyl) adipate: Shares structural similarities and is used in the production of polymers and resins.
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is unique due to its specific substitution pattern on the cyclohexyl rings, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
55821-40-4 |
|---|---|
Formule moléculaire |
C26H46O4 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
bis(5-methyl-2-propan-2-ylcyclohexyl) hexanedioate |
InChI |
InChI=1S/C26H46O4/c1-17(2)21-13-11-19(5)15-23(21)29-25(27)9-7-8-10-26(28)30-24-16-20(6)12-14-22(24)18(3)4/h17-24H,7-16H2,1-6H3 |
Clé InChI |
QPFJKGOZSNNFPH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OC(=O)CCCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


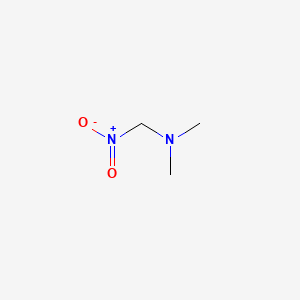
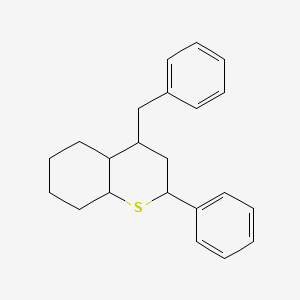
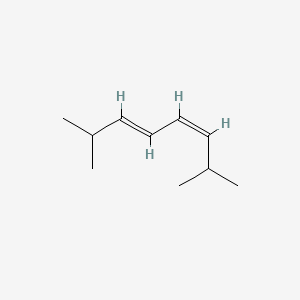
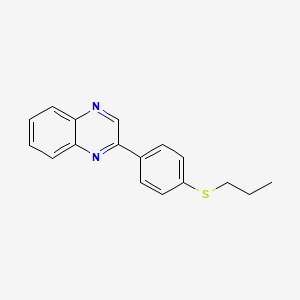
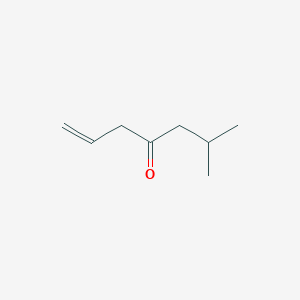
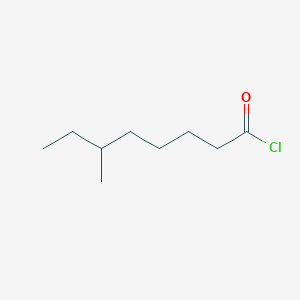
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

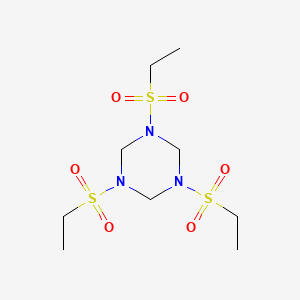
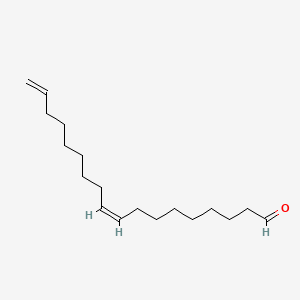
![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
